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molecular formula C8H10ClNS B8394124 2-(3-Chloropropyl)thiopyridine

2-(3-Chloropropyl)thiopyridine

Cat. No. B8394124
M. Wt: 187.69 g/mol
InChI Key: OTSGMHNPSVAXKZ-UHFFFAOYSA-N
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Patent
US04372953

Procedure details

2-(3-Chloropropyl)thiopyridine (3.7 g) prepared in Reference Example 3 is dissolved in formic acid (30 ml). 30% Aqueous hydrogen peroxide (6.9 g) is added to the solution and the mixture is stirred at room temperature for 4 hours. After dilution with water, sodium hydrogen sulfite is added to the mixture with ice-cooling to destroy excess formic acid. The mixture is extracted with chloroform and the extract is washed with water, saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride and dried over magnesium sulfate. Chloroform is distilled off and the residue is purified by column chromatography (Kieselgel 60). The column is eluted with chloroform-methanol (50:1) to obtain 2-pyridyl 3-chloropropyl sulfone (4 g) as colorless liquid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1.OO.[OH2:14].S([O-])(O)=[O:16].[Na+]>C(O)=O>[Cl:1][CH2:2][CH2:3][CH2:4][S:5]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)(=[O:16])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
ClCCCSC1=NC=CC=C1
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to destroy excess formic acid
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with chloroform
WASH
Type
WASH
Details
the extract is washed with water, saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Chloroform is distilled off
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography (Kieselgel 60)
WASH
Type
WASH
Details
The column is eluted with chloroform-methanol (50:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCCCS(=O)(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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